molecular formula C13H17NO2 B12526894 Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- CAS No. 655242-02-7

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-

Cat. No.: B12526894
CAS No.: 655242-02-7
M. Wt: 219.28 g/mol
InChI Key: FKKLZVVHXASIAQ-UHFFFAOYSA-N
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Description

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-, is a structurally complex acetamide derivative characterized by a branched alkyl chain bearing a phenyl group and a ketone moiety. Its comparison with analogous compounds highlights the influence of substituents on physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655242-02-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(3-oxo-5-phenylpentan-2-yl)acetamide

InChI

InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)

InChI Key

FKKLZVVHXASIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves the solvent-free reaction of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, alcohols, and substituted acetamides .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

One of the primary applications of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- is in the development of anticonvulsant medications. Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties in animal models. For instance, studies involving related compounds have shown efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as new antiepileptic drugs (AEDs) .

Therapeutic Use in Urological Disorders

The compound has also been investigated for its anticholinergic activity, which is beneficial in treating urological disorders such as dysuria, urinary incontinence, and neurogenic bladder dysfunction. A patent describes its use in pharmaceutical compositions aimed at alleviating symptoms associated with these conditions . The mechanism involves inhibiting involuntary bladder contractions, thereby improving patient outcomes.

Structure-Activity Relationship Studies

Chemical Modifications

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the acetamide framework affect biological activity. For example, research has indicated that specific substitutions on the phenyl ring can enhance anticonvulsant efficacy while minimizing toxicity .

Table 1: SAR Overview of Acetamide Derivatives

CompoundModificationActivity (ED50 scPTZ)Toxicity (TD50)Protective Index
20Trifluoromethyl group52.30 mg/kg>500 mg/kg>9.56
Valproic AcidReference drug485 mg/kg784 mg/kg1.6
PhenytoinReference drug28.10 mg/kg>100 mg/kg>3.6

This table summarizes the efficacy and safety profiles of selected compounds compared to established AEDs.

Synthesis and Biocatalytic Methods

Innovative Synthesis Approaches

Recent studies have highlighted biocatalytic methods for synthesizing derivatives of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-. For instance, lipase-catalyzed reactions have been employed to achieve moderate to excellent yields of desired products under mild conditions . This approach not only simplifies the synthetic process but also aligns with green chemistry principles.

Case Studies

Clinical Investigations

Clinical trials have explored the efficacy of Acetamide-based compounds in treating various conditions. For example, compound 7l from a related study was evaluated for its effects on U87MG cells, demonstrating promising results as a heme oxygenase-1 inhibitor . Such findings underscore the compound's versatility and potential in cancer therapy.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit aliphatic amidase expression-regulating proteins, affecting metabolic pathways in microorganisms .

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Substituent Effects on Crystallography

The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂, and 3,5-Cl₂ derivatives) reveal that electron-withdrawing groups (e.g., Cl) significantly alter lattice constants and molecular packing. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ exhibits two molecules per asymmetric unit, whereas other derivatives have one, indicating steric and electronic effects of substituents on crystal symmetry .

In contrast, the title compound in Acta Crystallographica Section E (C₁₉H₁₇Cl₂N₃O₂) features three conformationally distinct molecules in its asymmetric unit. The dihedral angles between dichlorophenyl and pyrazol-4-yl rings vary (54.8°–77.5°), influenced by steric repulsion and hydrogen bonding (N–H⋯O interactions forming R₂²(10) dimers) . Comparatively, Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-, with a bulkier phenylbutyl group, may exhibit even greater conformational diversity or distinct packing modes due to increased steric demand.

Molecular Weight and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(1-methyl-2-oxo-4-phenylbutyl)acetamide C₁₃H₁₇NO₂ 219.28 g/mol Phenylbutyl, 2-oxo, methyl Potential steric hindrance
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide C₈H₄Cl₅NO 331.39 g/mol 3,5-Cl₂, CCl₃ Electron-withdrawing substituents
N-(4-isopropylphenyl)-2-(morpholinone)acetamide C₁₈H₂₄N₂O₃ 316.40 g/mol Morpholinone, isopropylphenyl Hydrogen-bonding motifs
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 406.26 g/mol Dichlorophenyl, pyrazolyl Conformational polymorphism

Pharmacological and Enzymatic Activity Comparison

Enzyme Inhibition Profiles

Acetamide derivatives exhibit diverse biological activities:

  • MAO-B Inhibition : Milacemide analogs and safinamide (α-milacemide derivative) are potent MAO-B inhibitors, relevant in Parkinson’s disease (PD) treatment .
  • AChE/BChE Inhibition: Triazole-linked benzothiazole acetamides and naphthoquinone-aryltriazole conjugates show dual AChE/BChE inhibition, with IC₅₀ values in micromolar ranges .

For instance, the ketone could engage in hydrogen bonding, akin to the morpholinone derivatives’ behavior , while the phenyl group may enhance π-π stacking with aromatic residues in MAO or cholinesterases.

Selectivity and Potency

The compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxoquinoxalin-7-yl]acetamide shows MAO-A selectivity (IC₅₀ = 0.028 mM; 50-fold selectivity over MAO-B) . In contrast, bulkier substituents (e.g., phenylbutyl) in the target compound might shift selectivity toward MAO-B or other targets due to steric compatibility with enzyme cavities.

Biological Activity

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- (CAS No. 655242-02-7), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula for Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- is C13H17N1O1C_{13}H_{17}N_{1}O_{1}, with a molecular weight of approximately 219.29 g/mol. The compound features a unique structure that contributes to its biological activity, characterized by the presence of an acetamide group and a phenylbutyl moiety.

PropertyValue
CAS No.655242-02-7
Molecular FormulaC13H17NO
Molecular Weight219.29 g/mol
IUPAC NameN-(1-methyl-2-oxo-4-phenylbutyl)acetamide

Biological Activity Overview

Research indicates that Acetamide derivatives often exhibit various biological activities, including:

  • Antimicrobial Activity : Some acetamide derivatives have shown moderate activity against gram-positive bacteria. Studies suggest that the structural features significantly influence their efficacy against different microbial strains .
  • Antioxidant Properties : A study demonstrated that certain acetamide derivatives possess antioxidant activity, evaluated through assays measuring radical scavenging capabilities. These compounds were found to significantly reduce reactive oxygen species (ROS) production in macrophage cell lines .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A comparative study of various acetamide derivatives indicated that compounds with additional methoxy groups showed enhanced activity against specific bacterial strains. For example, compounds containing piperidine moieties were particularly effective against both gram-positive and gram-negative bacteria .
  • Antioxidant Activity :
    • In vitro tests on newly synthesized acetamide derivatives revealed promising results in reducing oxidative stress markers in macrophages. Compounds 40006 and 40007 exhibited significant antioxidant effects, with LD50 values of 3.0443 ppm and 10.6444 ppm respectively, indicating their potential for further pharmacological exploration .
  • Toxicological Profiles :
    • Toxicity assessments have shown that while some acetamides are generally safe at low doses, high concentrations can lead to liver damage and other adverse effects . Long-term exposure studies have indicated a potential link between acetamide exposure and hepatotoxicity in animal models.

The biological activity of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in microbial resistance or oxidative stress pathways. The presence of the phenyl group likely enhances lipophilicity, facilitating membrane penetration and subsequent biological effects.

Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
Acetamide (General)Simple AmideLow antimicrobial activity
Propanamide DerivativesAliphatic AmidesHigher antimicrobial efficacy
Acetamide Derivatives with MethoxyAromatic AmidesEnhanced antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A typical synthesis involves coupling a substituted butyl ketone precursor with an acetamide group under nucleophilic acyl substitution conditions. For example, analogous acetamide derivatives have been synthesized using acetyl chloride and Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography and recrystallization . Key optimizations include:

  • Stoichiometric Control: Sequential addition of reagents (e.g., acetyl chloride) to minimize side reactions.
  • Purification: Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to improve purity .
  • Reaction Monitoring: TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Critical for confirming substitution patterns and stereochemistry. For example, δ 7.69 ppm (br s) in ¹H NMR indicates an amide proton, while carbonyl carbons appear at ~168–170 ppm in ¹³C NMR .
  • Mass Spectrometry: ESI/APCI(+) modes confirm molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
  • IR Spectroscopy: Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do conformational differences in the crystal structure of acetamide derivatives influence their physicochemical properties?

Methodological Answer: X-ray crystallography reveals that dihedral angles between aromatic and amide groups (e.g., 44.5°–77.5°) affect hydrogen bonding and packing efficiency. For example:

  • Hydrogen Bonding: N–H···O interactions form R₂²(10) dimer motifs, influencing solubility and melting points .
  • Conformational Flexibility: Steric repulsion between substituents (e.g., methyl or phenyl groups) alters rotational freedom, impacting ligand-receptor interactions .
    Table 1: Structural parameters from crystallographic studies
MoleculeDihedral Angle (°)Hydrogen Bond Length (Å)
A54.82.89
B76.22.91
C77.52.93

Q. What computational methods are suitable for predicting the reactivity of this acetamide in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity of the carbonyl carbon.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., CH₂Cl₂ vs. H₂O) on reaction pathways .
  • Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers resolve discrepancies in biological activity data between similar acetamide derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., acetylated intermediates) that may skew results .
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., steric bulk, logP) contributing to activity .

Data Contradiction Analysis

Q. How should conflicting solubility data for acetamide derivatives be addressed in formulation studies?

Methodological Answer:

  • Solvent Screening: Test solubility in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents under controlled pH .
  • Thermodynamic Analysis: Measure enthalpy of dissolution via calorimetry to identify polymorphic forms .
  • Literature Cross-Validation: Compare datasets from NIST, PubChem, and peer-reviewed crystallographic studies .

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